N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid
Description
Systematic IUPAC Nomenclature and Synonyms
The complete systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid. This nomenclature reflects the complex structural organization comprising multiple functional groups and ring systems arranged in a specific three-dimensional configuration. The compound is commonly referred to by the designation KW-2450 in pharmaceutical and research contexts.
The free base form of this molecule, which excludes the 4-methylbenzenesulfonic acid salt component, carries the molecular formula C28H29N5O3S and has been assigned the Chemical Abstracts Service registry number 904899-25-8. The systematic name for the free base is N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide. This nomenclature systematically describes the molecular connectivity, beginning with the thiophene carboxamide core and proceeding through the various substituent groups including the piperazine-linked hydroxyacetyl moiety and the indazole-containing ethenyl chain.
The International Chemical Identifier for the free base form has been computed as InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+. The corresponding InChI Key is HHCSNTXVZDWIGT-CMDGGOBGSA-N, providing a unique identifier for database searches and structural comparisons.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional molecular architecture of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exhibits significant conformational complexity due to the presence of multiple rotatable bonds and flexible linker regions. Computational predictions indicate that the molecular ion [M+H]+ at mass-to-charge ratio 516.20638 displays a predicted collision cross section of 221.4 Ų, while the sodium adduct [M+Na]+ at 538.18832 exhibits a collision cross section of 226.3 Ų.
The molecular geometry is characterized by the presence of thirteen rotatable bonds, which confer substantial conformational flexibility to the overall structure. The compound demonstrates an extended molecular architecture with distinct spatial arrangements of the various heterocyclic components. The indazole ring system adopts a planar configuration consistent with its aromatic character, while the piperazine ring exists in a chair conformation typical of saturated six-membered nitrogen heterocycles.
Crystallographic analysis of related indazole-containing compounds has demonstrated that the 1H-indazole tautomeric form represents the thermodynamically preferred state in solid-phase arrangements. The crystal structures of indazole derivatives consistently show the predominance of the 1H-tautomer, with coordination typically occurring through the N2 nitrogen atom when complexed with metal centers. However, exceptional cases have been documented where 2H-indazole tautomers can be stabilized through specific intermolecular interactions or coordination environments.
The thiophene ring system maintains its characteristic planar geometry with the methyl substituent at the 3-position adopting an out-of-plane orientation relative to the thiophene ring plane. The carboxamide linkage connecting the thiophene moiety to the substituted phenyl ring establishes a extended conjugated system that influences the overall electronic properties of the molecule.
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
The spectroscopic characterization of N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide reveals distinctive spectral features consistent with its complex molecular structure. Nuclear magnetic resonance spectroscopy confirms structural integrity with characteristic chemical shift patterns corresponding to the various aromatic and aliphatic proton environments within the molecule.
The proton nuclear magnetic resonance spectrum exhibits signals in the aromatic region between 6.5 and 8.5 parts per million, corresponding to the indazole, thiophene, and substituted phenyl ring systems. The ethenyl bridge connecting the indazole and phenyl rings displays characteristic olefinic proton signals with coupling patterns consistent with the E-stereochemistry. The piperazine ring protons appear as complex multipets in the aliphatic region between 2.5 and 4.0 parts per million, while the hydroxyacetyl protons manifest as distinct signals reflecting the presence of the hydroxymethyl functionality.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing in the expected range of 100-160 parts per million and aliphatic carbons distributed throughout the upfield regions. The carbonyl carbons associated with both the carboxamide and hydroxyacetyl functionalities exhibit characteristic downfield shifts consistent with their electronic environments.
Infrared spectroscopy reveals distinctive absorption bands corresponding to the various functional groups present in the molecule. The carboxamide carbonyl stretch appears as a strong absorption around 1630-1680 cm⁻¹, while the nitrogen-hydrogen stretching vibrations of the carboxamide and indazole groups manifest in the region of 3100-3550 cm⁻¹. The hydroxyl group of the hydroxyacetyl moiety contributes a broad absorption band in the range of 3200-3650 cm⁻¹.
Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure. The molecular ion peak for the free base appears at mass-to-charge ratio 515, with characteristic fragmentation patterns reflecting the loss of specific molecular fragments under ionization conditions. High-resolution mass spectrometry provides exact mass determinations that support the assigned molecular formula.
Tautomeric and Stereochemical Considerations
The indazole moiety within N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exists primarily in the 1H-tautomeric form under standard conditions. Indazole compounds typically exhibit three potential tautomeric states: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-form representing the thermodynamically most stable configuration. Theoretical calculations and experimental evidence consistently demonstrate that the 1H-indazole tautomer predominates in both gaseous and solution phases.
The tautomeric equilibrium in indazole systems significantly influences the physicochemical and biological properties of the parent compound. The 1H-indazole form exhibits benzenoid aromatic character, while 2H-indazole derivatives display ortho-quinoid characteristics that affect their electronic properties and reactivity patterns. The 3H-indazole tautomer lacks heteroaromatic character and occurs only rarely under specific conditions.
Experimental studies using nuclear magnetic resonance spectroscopy have demonstrated that the chemical shift differences between 1H-indazole and 2H-indazole tautomers can be substantial, with differences of up to 10 parts per million observed for specific proton environments. Carbon-13 nuclear magnetic resonance spectroscopy reveals even more pronounced differences, with shifts of nearly 100 parts per million documented for the C3 carbon position between different tautomeric forms.
The stereochemical configuration of the ethenyl bridge connecting the indazole and phenyl ring systems is specified as E-geometry based on the systematic nomenclature. This stereochemical assignment reflects the spatial arrangement of the highest priority substituents around the carbon-carbon double bond according to Cahn-Ingold-Prelog priority rules. The E-configuration places the indazole and phenyl ring systems on opposite sides of the double bond, creating an extended molecular conformation that influences both the three-dimensional structure and the potential for intermolecular interactions.
Properties
CAS No. |
1360433-93-7 |
|---|---|
Molecular Formula |
C35H37N5O6S2 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H29N5O3S.C7H8O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31);2-5H,1H3,(H,8,9,10)/b9-8+; |
InChI Key |
SIJKXSMUXNJNQM-HRNDJLQDSA-N |
SMILES |
O=C(C1=C(C)C=CS1)NC2=CC(CN3CCN(C(CO)=O)CC3)=CC=C2/C=C/C4=NNC5=C4C=CC=C5.OS(=O)(C6=CC=C(C)C=C6)=O |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54 |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KW2450; KW-2450; KW 2450. |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction and Carbonation
Amidation to Form Carboxamide
The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 5-amino-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenylmethanol. Catalytic agents like dimethylformamide (DMF) enhance reaction efficiency.
Preparation of 4-(2-Hydroxyacetyl)Piperazine
Piperazine Functionalization
Piperazine is reacted with 2-hydroxyacetyl chloride in a dichloromethane (DCM) solvent under alkaline conditions (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, yielding 4-(2-hydroxyacetyl)piperazine.
Optimization Notes
-
Stoichiometry : A 1:1 molar ratio of piperazine to 2-hydroxyacetyl chloride ensures complete substitution.
Assembly of the Base Compound
Coupling of Thiophene Carboxamide and Piperazine Derivative
The intermediate 5-aminophenyl-indazol ethenyl derivative undergoes reductive amination with 4-(2-hydroxyacetyl)piperazine. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction, linking the piperazine moiety via a methylene bridge.
Critical Parameters
Salt Formation with 4-Methylbenzenesulfonic Acid
Synthesis of 4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonyl chloride is reduced using sodium sulfite in aqueous NaOH, yielding sodium 4-methylbenzenesulfinate. Acidification with HCl converts the sulfinate to 4-methylbenzenesulfonic acid.
Process Details
Co-Crystallization
Equimolar amounts of the base compound and 4-methylbenzenesulfonic acid are dissolved in ethanol. Slow evaporation at room temperature yields the final salt form.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Component | Purity (%) | Yield (%) |
|---|---|---|
| Base Compound | ≥99 | 68 |
| Sulfonic Acid Salt | ≥98 | 85 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
KW-2450 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: KW-2450 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions include various derivatives of KW-2450 that retain the core structure but have modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
KW-2450 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: KW-2450 is employed in research to understand the role of IGF-1R and IR in cellular processes and disease mechanisms.
Medicine: The compound is being investigated for its potential as a cancer therapeutic, particularly in breast cancer and other malignancies.
Industry: KW-2450 is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
KW-2450 exerts its effects by inhibiting the activity of IGF-1R and IR, which are involved in cell growth, survival, and metabolism. By blocking these receptors, KW-2450 disrupts downstream signaling pathways, including the phosphorylation of AKT and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound also inhibits other protein tyrosine kinases, contributing to its broad-spectrum antitumor activity .
Comparison with Similar Compounds
Piperazine-Containing Derivatives
Piperazine is a frequent motif in pharmaceuticals. Comparisons include:
Key Findings :
Heterocyclic Backbone Variations
Key Findings :
Counterion and Salt Forms
Key Findings :
- Tosylate salts generally improve bioavailability but require careful toxicity profiling, as sulfonic acid derivatives can exhibit irritancy .
Biological Activity
N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide; 4-methylbenzenesulfonic acid is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperazine moiety, an indazole derivative, and a thiophene carboxamide, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies indicate that compounds similar to N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that derivatives with indazole rings can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | A549 | 15 | Cell cycle arrest |
| N-[5...] | HeLa | 12 | Apoptosis induction |
Neuroprotective Effects
The compound's neuroprotective effects have been investigated in models of cerebral ischemia. In one study, it was found to significantly prolong survival times in mice subjected to induced ischemia, suggesting its potential as a neuroprotective agent.
Case Study: Neuroprotection in Ischemia
In a controlled experiment involving Kunming mice, the administration of the compound resulted in:
- Prolonged Survival: Mice treated with the compound showed a significant increase in survival time compared to the control group.
- Reduced Mortality Rate: The mortality rate was decreased across all tested doses, indicating strong neuroprotective properties.
Table 2: Survival Times in Ischemic Mice
| Treatment Group | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| Control (saline) | 30 | 80 |
| Compound (10 mg/kg) | 50 | 40 |
| Compound (20 mg/kg) | 60 | 20 |
The biological activity of N-[5...] is attributed to several mechanisms:
- Inhibition of Apoptotic Pathways: The compound appears to modulate key apoptotic pathways, leading to increased cell survival in cancerous tissues.
- Antioxidant Properties: Similar compounds have shown antioxidant effects, reducing oxidative stress in neuronal cells during ischemic events.
- Receptor Modulation: The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, potentially enhancing neuroprotective effects.
Q & A
Q. What synthetic strategies are recommended for constructing the piperazine-thiophene-indazol core?
A modular, stepwise approach is advised:
- Piperazine Derivative Preparation : Begin with 4-(2-hydroxyacetyl)piperazine synthesis via nucleophilic substitution or reductive amination under inert atmosphere .
- Thiophene-Indazol Coupling : Use Suzuki-Miyaura cross-coupling to attach the (E)-2-(1H-indazol-3-yl)ethenyl group to the thiophene-carboxamide scaffold. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous THF at 80°C .
- Methylation and Assembly : Introduce the 3-methylthiophene group via alkylation, followed by amide bond formation using EDCI/HOBt .
Q. What analytical techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C-NMR (500 MHz, DMSO-d₆) to resolve aromatic (δ 7.2–8.5 ppm) and piperazine protons (δ 2.5–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 698.3) .
- HPLC : Use a C18 column with mobile phase (65:35 methanol:buffer, pH 4.6) for purity assessment (>98%) .
Q. How does the 4-methylbenzenesulfonic acid counterion influence crystallization?
- Salt Formation : Co-crystallize the free base with 4-methylbenzenesulfonic acid in ethanol/water (7:3) at 4°C. Monitor crystal growth via XRD to confirm monoclinic packing .
- Solubility Testing : Compare solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λ = 280 nm) .
Advanced Research Questions
Q. How can computational methods predict reactivity of the hydroxyacetyl-piperazine moiety?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at the hydroxyacetyl oxygen. Predict nucleophilic attack susceptibility .
- MD Simulations : Simulate aqueous stability (AMBER force field) to assess hydrogen bonding with solvent, identifying pH-sensitive degradation pathways (e.g., hydrolysis at pH < 4) .
Q. How to resolve bioactivity contradictions between structural analogs with varying piperazine substituents?
- SAR Studies : Synthesize analogs with substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) and test kinase inhibition (IC₅₀ assays). Use molecular docking (AutoDock Vina) to correlate substituent position with ATP-binding pocket affinity .
- Statistical Analysis : Apply ANOVA to compare bioactivity data (p < 0.05), isolating substituent effects from batch variability .
Q. What experimental designs optimize E/Z selectivity during ethenyl-indazol coupling?
- Flow Chemistry : Use a microreactor (0.5 mm ID) with precise temperature control (60°C) and residence time (2 min) to favor E-configuration (>95% by ¹H-NMR) .
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems in DMF, monitoring stereoselectivity via LC-MS .
Q. How do non-covalent interactions impact stability in solution?
- π-π Stacking Analysis : UV-Vis titration (Kₐ = 1.2 × 10³ M⁻¹) quantifies indazol-thiophene interactions in acetonitrile .
- Hydrogen Bonding : Variable-temperature NMR (25–60°C) tracks solvent exchange rates, identifying labile protons (e.g., hydroxyacetyl –OH) .
Q. What strategies resolve spectral overlaps in ¹H-NMR analysis?
- Deuterium Exchange : Use D₂O to suppress exchangeable protons (e.g., –NH in piperazine) .
- Selective Decoupling : Irradiate aromatic regions to isolate coupled piperazine signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
